3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C19H13N3O4. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The structure of this compound includes a naphthoimidazole core linked to a nitrobenzoate group, making it a unique and potentially valuable compound in various scientific fields .
Preparation Methods
The synthesis of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoimidazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzoate group is then introduced via esterification reactions, often using reagents like 4-nitrobenzoic acid and suitable coupling agents .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its imidazole core, it may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its stable and versatile chemical structure
Mechanism of Action
The mechanism of action of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole core can interact with metal ions or active sites in proteins, potentially inhibiting or modifying their activity. The nitrobenzoate group may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can be compared to other imidazole-containing compounds, such as:
1,3-dihydro-2H-imidazol-2-one: Known for its broad range of biological activities, including antibacterial and antifungal properties.
4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties
The uniqueness of this compound lies in its combination of a naphthoimidazole core with a nitrobenzoate group, which may confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H13N3O4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3H-benzo[e]benzimidazol-2-ylmethyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(13-5-8-14(9-6-13)22(24)25)26-11-17-20-16-10-7-12-3-1-2-4-15(12)18(16)21-17/h1-10H,11H2,(H,20,21) |
InChI Key |
KLONWNXHBPFCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.